4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by its unique structure, which includes a piperazine ring bound to a pyrimidine moiety, further connected to a morpholine ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a pyrimidine compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-{4-[4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)phenyl]piperazin-1-yl}-2-oxoethanol: Another phenylpiperazine compound with comparable biological activities.
Uniqueness
4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C17H23N7O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C17H23N7O2/c1-25-15-3-5-19-17(21-15)23-8-6-22(7-9-23)14-2-4-18-16(20-14)24-10-12-26-13-11-24/h2-5H,6-13H2,1H3 |
InChI Key |
XSRIGQARADESQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
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